molecular formula C11H14N2O B12968427 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone

Cat. No.: B12968427
M. Wt: 190.24 g/mol
InChI Key: APAYMSKYIRHAAZ-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C11H14N2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an aminophenyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone typically involves the reaction of 4-aminophenylacetic acid with azetidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone is unique due to the presence of both the aminophenyl group and the azetidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[3-(4-aminophenyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-10(7-13)9-2-4-11(12)5-3-9/h2-5,10H,6-7,12H2,1H3

InChI Key

APAYMSKYIRHAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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